molecular formula C17H15F2NO4 B13499820 2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid

Cat. No.: B13499820
M. Wt: 335.30 g/mol
InChI Key: LBVDADAIUVLMQO-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid is a compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a difluorophenyl group attached to a propanoic acid backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The propanoic acid backbone allows for interactions with various biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of difluoro.

    2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid: Similar structure but with a single fluorine atom.

Uniqueness

The presence of the difluorophenyl group in 2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity, making it distinct from its analogs.

Properties

Molecular Formula

C17H15F2NO4

Molecular Weight

335.30 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H15F2NO4/c18-13-7-6-12(14(19)9-13)8-15(16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,23)(H,21,22)

InChI Key

LBVDADAIUVLMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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